molecular formula C9H7ClN2O2 B1425470 [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 660417-36-7

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol

Cat. No. B1425470
M. Wt: 210.62 g/mol
InChI Key: FTUJTACQXOHQHE-UHFFFAOYSA-N
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Description

“[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol” is a heterocyclic compound . The compound has a molecular weight of 209.63 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol” is represented by the InChI code: 1S/C10H8ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol” is a powder that is stored at room temperature . Its molecular weight is 209.63 .

Scientific Research Applications

Photochemical Behavior

  • The photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol, has been studied, revealing ring photoisomerization under UV light. This involves a ring contraction and expansion route, leading to the formation of 1,3,4-oxadiazoles and open chain products (Buscemi, Cicero, Vivona & Caronna, 1988).

Crystal Packing and Non-Covalent Interactions 2. A study on 1,2,4-oxadiazole derivatives, including structures similar to the compound , focuses on the role of lone pair-π interaction and halogen bonding in crystal packing. This is crucial for understanding the molecular conformations and stabilization in the solid state (Sharma, Mohan, Gangwar & Chopra, 2019).

Photoinduced Molecular Rearrangements 3. Research on the photochemistry of 1,2,4-oxadiazoles, similar to [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol, shows photoinduced molecular rearrangements leading to the synthesis of 1,2,4-thiadiazoles. This emphasizes the synthetic utility of these compounds in producing diverse heterocyclic structures (Vivona, Buscemi, Asta & Caronna, 1997).

New Synthetic Routes 4. A novel synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole from the diazeniumdiolation of benzyl cyanide demonstrates the flexibility and potential of 1,2,4-oxadiazole derivatives in organic synthesis, which could be applied to [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol (Bohle & Perepichka, 2009).

Heterocyclic Photorearrangements 5. Investigations into the photochemical behavior of 1,2,4-oxadiazoles, similar to the compound , show that they undergo photorearrangements leading to different heterocyclic systems. This highlights their potential in the synthesis of complex organic molecules (Buscemi, Cusmano & Gruttadauria, 1990).

Antibacterial Activity 6. N'-Substituted-2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives, closely related to [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol, show promising antibacterial activity against Gram-negative and Gram-positive bacteria. This suggests potential applications in the development of new antimicrobial agents (Rehman, Rasool, Abbasi & Siddiqui, 2016).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUJTACQXOHQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697688
Record name [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol

CAS RN

660417-36-7
Record name [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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